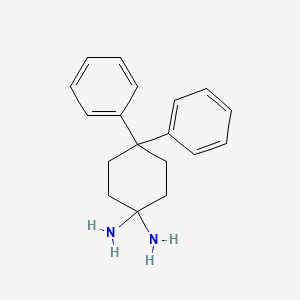

Benzenamine,4,4'-(cyclohexanediyl)bis-(9CI)

Description

Benzenamine, 4,4'-(cyclohexanediyl)bis-, also known by its synonym 1,1-bis(4-aminophenyl)cyclohexane (B1270376), serves as a key monomer in the development of polymers designed for demanding applications where thermal stability, mechanical strength, and processability are paramount.

High-performance polymers, such as aromatic polyimides and polyamides, are known for their exceptional thermal and chemical resistance. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. The incorporation of Benzenamine, 4,4'-(cyclohexanediyl)bis- into polymer chains is a strategic approach to mitigate these issues. The bulky, non-coplanar cyclohexane (B81311) unit in its structure disrupts the close packing of polymer chains, which enhances the solubility of the resulting polymers in organic solvents without significantly compromising their high thermal stability. acs.org

Research has demonstrated the successful synthesis of soluble polyimides by reacting 1,1-bis(4-aminophenyl)cyclohexane (BACH) with various conventional aromatic dianhydrides. These polyimides exhibit high glass transition temperatures (Tg), indicating excellent thermal stability, a direct result of the rigid alicyclic structure which restricts the free rotation of the polymer backbone. acs.org The properties of these polyimides highlight the effectiveness of this diamine in creating materials that bridge the gap between performance and processability.

| Dianhydride Used | Glass Transition Temperature (Tg) |

|---|---|

| PMDA (Pyromellitic dianhydride) | >365 °C |

| BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | 372 °C |

| BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride) | 336 °C |

| HFDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) | 319 °C |

| ODPA (4,4'-Oxydiphthalic anhydride) | 290 °C |

The incorporation of alicyclic structures, such as the cyclohexane ring in Benzenamine, 4,4'-(cyclohexanediyl)bis-, is a key design principle in modern polymer chemistry. These structures offer a unique balance of properties that are difficult to achieve with purely aromatic or aliphatic monomers.

Enhanced Solubility: The three-dimensional and non-planar nature of the cyclohexane ring prevents the efficient packing of polymer chains. This increased free volume weakens intermolecular forces, leading to significantly improved solubility in common organic solvents. acs.org

High Thermal Stability: Despite improving solubility, the rigidity of the alicyclic ring helps maintain a high glass transition temperature (Tg). The structure restricts segmental motion within the polymer backbone, ensuring the material remains solid and stable at elevated temperatures. acs.orgnih.gov

Improved Optical Properties: Aromatic polyimides are often colored due to the formation of intermolecular charge-transfer complexes (CTCs). The bulky alicyclic group separates the aromatic chromophores, inhibiting the formation of these CTCs. This results in polymers with high optical transparency and low color, making them suitable for optoelectronic applications like flexible displays. nih.govrsc.org

The foundational research on Benzenamine, 4,4'-(cyclohexanediyl)bis- has spurred further investigations into its derivatives to fine-tune polymer properties for specific applications. Academic research has explored two primary pathways: modification of the alicyclic ring and extension of the aromatic structure.

One research direction involves adding substituents to the cyclohexane ring. For example, studies on 1,1-bis(4-aminophenyl)-4-methylcyclohexane (BAME) and 1,1-bis(4-aminophenyl)-3,3,5-trimethylcyclohexane (BATM) have shown that increasing the number of methyl substituents on the ring can further restrict main-chain rotational motion, leading to even higher glass transition temperatures. acs.org

Another significant trajectory involves synthesizing more complex diamine monomers that retain the core cyclohexanediyl structure but include additional flexible linkages, such as ether groups. The synthesis of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and its subsequent polymerization into polyamides is a prime example. researchgate.net The resulting polyamides demonstrated not only good solubility and processability into transparent, flexible films but also excellent thermal stability. researchgate.net These studies showcase a clear research trend towards creating increasingly sophisticated monomers based on the Benzenamine, 4,4'-(cyclohexanediyl)bis- framework to meet the demands of next-generation technologies.

| Property | Value Range |

|---|---|

| Inherent Viscosity (dL/g) | 0.97 - 1.61 |

| Glass Transition Temperature (Tg) | 188 - 240 °C |

| 10% Weight Loss Temperature (in air) | 473 - 499 °C |

| Solubility | Good in polar organic solvents (NMP, DMAc) |

| Film Properties | Transparent, flexible, and tough |

Properties

IUPAC Name |

4,4-diphenylcyclohexane-1,1-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-18(20)13-11-17(12-14-18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMMKCKGERIECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenamine,4,4 Cyclohexanediyl Bis 9ci

Established Synthetic Routes for Bis-Amines with Cyclohexane (B81311) Bridges

The primary and most established method for synthesizing Benzenamine, 4,4'-(cyclohexanediyl)bis- involves the acid-catalyzed condensation of aniline (B41778) with cyclohexanone (B45756). This reaction is a classic example of the formation of bis-arylamines from ketones and aromatic amines.

Multi-Step Synthesis Pathways from Precursors

Reaction Scheme:

A general laboratory-scale procedure involves reacting an excess of aniline with cyclohexanone in the presence of a strong acid catalyst. acs.org The reaction is often carried out in an autoclave under elevated temperatures, typically ranging from 120 to 140°C, for an extended period, often 24 hours, to ensure high conversion. acs.org The use of excess aniline not only drives the reaction towards the desired product but also serves as a solvent.

Following the reaction, the excess aniline is removed, typically by distillation under reduced pressure. The crude product is then subjected to purification steps, which may include recrystallization from a suitable solvent system, such as ethanol-water or toluene, to obtain the final product in high purity. The yield for this synthesis is reported to be reasonably high, often exceeding 70%. acs.org

Catalyst Systems and Reaction Conditions for Amination

The condensation of aniline with cyclohexanone is critically dependent on the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the aniline molecule.

A variety of acid catalysts can be employed for this synthesis, ranging from mineral acids to solid acid catalysts.

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |

| Mineral Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Homogeneous catalysis, moderate temperatures. | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, generates acidic waste. |

| Solid Acids | Zeolites, Acid-activated clays (B1170129) (e.g., Montmorillonite K-10), Sulfonated resins (e.g., Amberlyst-15) | Heterogeneous catalysis, higher temperatures may be required. | Easily separable and recyclable, reduced corrosion and waste. | Potentially lower activity compared to mineral acids, may require specific pore sizes. |

The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and the formation of byproducts. For instance, the use of solid acid catalysts is gaining traction as a more environmentally friendly alternative to traditional mineral acids, as they can be easily recovered and reused, minimizing waste generation. researchgate.net

Exploration of Novel and Green Synthesis Approaches

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable and efficient synthetic protocols for Benzenamine, 4,4'-(cyclohexanediyl)bis- and other aromatic diamines.

Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic methods for aromatic diamines is an active area of research. nih.gov Key strategies include the use of greener solvents, catalyst recycling, and minimizing energy consumption. For the synthesis of Benzenamine, 4,4'-(cyclohexanediyl)bis-, this can be achieved through:

Solvent-Free Reactions: Conducting the reaction in a melt of the reactants (aniline and cyclohexanone) without an additional solvent can reduce waste and simplify product isolation.

Use of Solid Acid Catalysts: As mentioned earlier, replacing corrosive and hazardous mineral acids with recyclable solid acid catalysts is a significant step towards a greener process. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can potentially reduce reaction times and energy consumption compared to conventional heating methods. While not specifically reported for this diamine, it has been successfully applied to the synthesis of derivatives. researchgate.net

Strategies for Enhanced Yield and Purity in Monomer Production

Optimizing the yield and purity of Benzenamine, 4,4'-(cyclohexanediyl)bis- is crucial for its application in polymer synthesis, as impurities can adversely affect the polymerization process and the final properties of the polymer.

| Strategy | Description | Impact on Yield and Purity |

| Stoichiometric Control | Using a significant excess of aniline relative to cyclohexanone. | Shifts the equilibrium towards the formation of the bis-adduct, minimizing the formation of the mono-adduct and other byproducts, thus increasing yield and purity. acs.org |

| Temperature and Pressure Control | Operating the reaction at optimized temperatures (e.g., 120-140°C) and pressures (in an autoclave). | Ensures a sufficient reaction rate while minimizing thermal degradation of reactants and products. acs.org |

| Effective Purification | Employing techniques such as vacuum distillation to remove unreacted starting materials, followed by recrystallization or column chromatography. | Removes impurities and isolates the desired product in high purity. |

| Catalyst Selection | Choosing a catalyst with high activity and selectivity for the desired reaction. | Minimizes the formation of side products and can lead to higher yields of the target molecule. |

Reaction Mechanism Analysis in Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) Synthesis

The synthesis of Benzenamine, 4,4'-(cyclohexanediyl)bis- via the acid-catalyzed condensation of aniline and cyclohexanone proceeds through a well-established reaction mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the next step, a molecule of aniline acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate (also known as a hemiaminal).

The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form a protonated imine (iminium ion) . This is a key step where a molecule of water is eliminated.

The highly electrophilic iminium ion is then attacked by a second molecule of aniline . This second nucleophilic addition occurs at the para-position of the aniline ring due to the ortho,para-directing effect of the amino group.

Polymerization Chemistry and Mechanisms Utilizing Benzenamine,4,4 Cyclohexanediyl Bis 9ci

Polyimide Synthesis from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from Benzenamine, 4,4'-(cyclohexanediyl)bis- can be achieved through several methods, each offering distinct advantages in controlling the polymer's final properties.

Two-Step Poly(amic acid) Process and Imidization

The most widely employed method for synthesizing polyimides is the two-step process, which involves the formation of a soluble poly(amic acid) precursor, followed by its conversion to the final polyimide through imidization. vt.eduresearchgate.net

The initial step is a polyaddition reaction where the diamine, Benzenamine, 4,4'-(cyclohexanediyl)bis-, reacts with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. vt.edu Commonly used solvents include N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). vt.edu This reaction is a nucleophilic addition of the amine groups to the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride rings and the formation of a high molecular weight poly(amic acid) solution. uwo.ca The properties of the resulting poly(amic acid) are influenced by factors such as monomer purity, stoichiometry, and reaction temperature. lew.ro

The second step, imidization, involves the cyclodehydration of the poly(amic acid) to form the stable imide ring structure. This can be accomplished either thermally or chemically. vt.edunih.gov Thermal imidization is typically carried out by heating the poly(amic acid) film or solution in a staged manner, often reaching temperatures between 250°C and 350°C. researchgate.net The imidization temperature and duration significantly impact the molecular weight and quality of the final polyimide film. nih.gov

Representative Data on Thermal Imidization of a Poly(amic acid):

| Imidization Temperature (°C) | Resulting Film Quality | Weight-Average Molecular Weight (Mw x 10³) |

|---|---|---|

| 250 | Brittle | 72 |

| 300 | Flexible | 300 |

| 350 | Flexible | 400 |

Note: The data in this table is illustrative of the general effect of imidization temperature on polyimide properties and is not specific to polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-. nih.gov

One-Step High-Temperature Solution Polymerization Techniques

For polyimides that exhibit good solubility in their fully imidized form, a one-step high-temperature solution polymerization can be employed. vt.edumdpi.com In this method, stoichiometric amounts of the diamine and dianhydride are heated directly in a high-boiling solvent, such as m-cresol (B1676322) or nitrobenzene, at temperatures ranging from 180°C to 220°C. vt.edu

The imidization reaction occurs rapidly at these elevated temperatures, and the water generated as a byproduct is continuously removed, often by azeotropic distillation with a solvent like xylene, to drive the polymerization reaction to completion. mdpi.comresearchgate.net While the reaction still proceeds through an amic acid intermediate, its concentration remains low throughout the process as it is quickly converted to the imide. vt.edu This technique is particularly useful for less reactive monomers. vt.edu

Chemical Imidization and Cyclodehydration Methodologies

Chemical imidization offers an alternative to high-temperature thermal treatment for the cyclodehydration of poly(amic acid). vt.edu This method is typically performed at or near room temperature by treating the poly(amic acid) solution with a dehydrating agent, usually an aliphatic carboxylic acid anhydride like acetic anhydride, in the presence of a tertiary amine catalyst such as pyridine (B92270) or triethylamine. vt.edukoreascience.kr

The mechanism involves the formation of a mixed anhydride intermediate that is more susceptible to nucleophilic attack, facilitating the ring closure to form the imide. vt.edu The resulting polyimide often precipitates from the reaction mixture. vt.edu A subsequent brief heat treatment may be necessary to ensure complete imidization and remove any residual solvent or reagents. vt.edu A combined approach, involving partial chemical imidization followed by a milder thermal treatment, can also be utilized to achieve high molecular weight and good film quality. nih.gov

Common Reagents for Chemical Imidization:

| Dehydrating Agent | Catalyst | Typical Reaction Temperature |

|---|---|---|

| Acetic Anhydride | Pyridine | Room Temperature to 100°C |

| Acetic Anhydride | Triethylamine | Room Temperature |

| Trifluoroacetic Anhydride | Triethylamine | Room Temperature |

Note: This table lists common reagent systems for chemical imidization of poly(amic acids). vt.edunih.govkoreascience.kr

Polyamide Synthesis Employing Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI)

The synthesis of polyamides from Benzenamine, 4,4'-(cyclohexanediyl)bis- involves the formation of amide linkages through reactions with dicarboxylic acids or their derivatives. The resulting polyamides often exhibit good thermal stability and solubility due to the presence of the bulky cyclohexyl group.

Direct Polycondensation Methods

Direct polycondensation provides a convenient route for the synthesis of polyamides from diamines and dicarboxylic acids without the need to first convert the carboxylic acid to a more reactive species like an acid chloride. One of the most effective methods for direct polycondensation is the Yamazaki-Higashi reaction. researchgate.net

This method typically involves heating the diamine and dicarboxylic acid in a polar aprotic solvent, such as NMP, in the presence of a condensing agent system. researchgate.net A common system consists of triphenyl phosphite (B83602) and pyridine. researchgate.netscispace.com The addition of salts like lithium chloride or calcium chloride can enhance the solubility of the growing polymer chains and lead to higher molecular weight products. researchgate.net The reaction proceeds at elevated temperatures, often around 100-115°C, to yield a solution of the polyamide. semanticscholar.org

Typical Conditions for Yamazaki-Higashi Direct Polycondensation:

| Component | Role | Example |

|---|---|---|

| Solvent | Reaction Medium | N-Methyl-2-pyrrolidone (NMP) |

| Condensing Agent | Activates Carboxylic Acid | Triphenyl Phosphite (TPP) |

| Base | Catalyst/Acid Scavenger | Pyridine |

| Solubilizing Agent | Prevents Polymer Precipitation | Lithium Chloride (LiCl) |

Note: This table outlines the typical components used in the Yamazaki-Higashi direct polycondensation for polyamide synthesis. researchgate.netsemanticscholar.org

Low-Temperature Polycondensation Approaches

Low-temperature solution polycondensation is another widely used method for preparing high molecular weight polyamides under mild conditions. researchgate.netresearchgate.net This technique typically involves the reaction of a diamine with a more reactive dicarboxylic acid derivative, most commonly a diacid chloride.

The polymerization is carried out in a polar aprotic solvent, such as DMAc or NMP, at temperatures ranging from 0°C to room temperature. researchgate.net An acid acceptor, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The resulting polyamides often have high molecular weights and can be readily processed into films and fibers from their solutions. researchgate.net

Illustrative Properties of Polyamides from Low-Temperature Polycondensation:

| Aromatic Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) |

|---|---|---|

| Terephthaloyl Chloride | 1.55 | 235 |

| Isophthaloyl Chloride | 1.20 | 210 |

| 4,4'-Oxydibenzoyl Chloride | 1.61 | 220 |

Formation of Other Polymer Architectures (e.g., Polyureas, Polyurethanes) Incorporating the Diamine Unit

The primary amine functionalities of Benzenamine, 4,4'-(cyclohexanediyl)bis- are highly nucleophilic and readily react with electrophilic groups, such as isocyanates, to form stable polymer backbones.

Polyurea Formation:

Polyureas are synthesized through the polyaddition reaction of a diamine with a diisocyanate. The reaction between Benzenamine, 4,4'-(cyclohexanediyl)bis- and a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI), proceeds rapidly, often without the need for a catalyst. nih.gov This high reactivity is a key feature of polyurea chemistry. The general reaction scheme is depicted below:

n H₂N-Ar-CH(C₅H₁₀)CH-Ar-NH₂ + n OCN-R-NCO → [-HN-CO-NH-Ar-CH(C₅H₁₀)CH-Ar-NH-CO-NH-R-]n

Where Ar represents a phenyl group and R represents the organic moiety of the diisocyanate.

The properties of the resulting polyurea are influenced by the chemical nature of both the diamine and the diisocyanate. The use of a cycloaliphatic diamine like Benzenamine, 4,4'-(cyclohexanediyl)bis- can impart a combination of rigidity from the aromatic rings and improved flexibility and light stability compared to purely aromatic diamines.

Polyurethane Formation:

While diamines are the primary building blocks for polyureas, they can also be incorporated into polyurethane synthesis, typically as chain extenders. In polyurethane production, the primary reaction is between a diisocyanate and a polyol. However, the addition of a diamine such as Benzenamine, 4,4'-(cyclohexanediyl)bis- leads to the formation of urea (B33335) linkages within the polyurethane structure, resulting in a poly(urethane-urea) copolymer. These urea groups can introduce hard segments that enhance the physical and thermal properties of the material through strong intermolecular hydrogen bonding.

The synthesis of a poly(urethane-urea) can be carried out in a one-shot process, where all reactants are mixed simultaneously, or in a two-step prepolymer process. In the prepolymer method, an excess of diisocyanate is first reacted with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with the diamine.

A variety of diisocyanates can be used in these polymerization reactions, each imparting different properties to the final polymer. The table below summarizes some common diisocyanates used in polyurea and polyurethane synthesis.

| Diisocyanate | Abbreviation | Type | Potential Influence on Polymer Properties |

| 4,4'-Diphenylmethane diisocyanate | MDI | Aromatic | High rigidity, good mechanical strength |

| Toluene diisocyanate | TDI | Aromatic | High reactivity, good elastomer properties |

| Hexamethylene diisocyanate | HDI | Aliphatic | Good flexibility, UV stability |

| Isophorone diisocyanate | IPDI | Cycloaliphatic | Good light stability, weather resistance |

Table 1: Common Diisocyanates for Polyurea and Polyurethane Synthesis

Structure Property Relationships of Polymers Derived from Benzenamine,4,4 Cyclohexanediyl Bis 9ci

Influence of the Cyclohexanediyl Moiety on Polymer Chain Conformation and Rigidity

The presence of the cyclohexanediyl group in the polymer backbone introduces a non-aromatic, three-dimensional structure that markedly alters the chain conformation and rigidity compared to fully aromatic polyimides. Unlike the planar and rigid nature of aromatic rings, the cyclohexane (B81311) ring is non-planar and can adopt various conformations, such as the chair and boat forms. This inherent flexibility of the cycloaliphatic ring leads to a less rigid and more kinked polymer chain.

The introduction of such non-planar structures disrupts the linearity of the polymer backbone, leading to increased segmental motion. This increased flexibility can result in a lower glass transition temperature (Tg) compared to analogous polyimides with rigid, linear aromatic diamines. The steric hindrance provided by the bulky cyclohexyl group also plays a role in preventing the polymer chains from adopting a highly extended conformation, further contributing to a more coiled and flexible structure.

Impact on Intermolecular Interactions and Polymer Chain Packing

The non-planar and bulky nature of the cyclohexanediyl moiety has a profound impact on intermolecular interactions and the efficiency of polymer chain packing. In aromatic polyimides, the planar aromatic rings facilitate strong intermolecular π-π stacking and the formation of charge-transfer complexes (CTCs) between electron-donating diamine and electron-accepting dianhydride units. These interactions lead to tight chain packing and the characteristic color of many aromatic polyimides.

The incorporation of the cycloaliphatic cyclohexanediyl unit disrupts this ordered packing. Its three-dimensional structure creates greater free volume between polymer chains, hindering the close approach required for strong intermolecular interactions. Consequently, the formation of CTCs is significantly reduced. This disruption in chain packing and reduction in intermolecular forces leads to several beneficial changes in polymer properties, including enhanced solubility and improved optical transparency.

Correlation with Thermo-Mechanical Performance and Stability

The glass transition temperature (Tg) of polymers is a critical indicator of their thermo-mechanical performance. For polyimides derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI), the Tg is influenced by the balance between the rigidity of the imide rings and the flexibility of the cycloaliphatic segment. Generally, the introduction of the flexible cyclohexanediyl unit tends to lower the Tg compared to polyimides based on rigid aromatic diamines. This is because the non-planar structure of the cyclohexane ring increases the free volume and facilitates segmental motion at lower temperatures.

Table 1: Glass Transition Temperatures (Tg) of Polyimides Derived from Cycloaliphatic Diamines

| Dianhydride | Cycloaliphatic Diamine | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| BPDA | trans-1,4-CHDA | 225 |

| Various | BAMC | 254.4 - 306.7 |

Note: The data presented is a compilation from various research findings and may vary depending on the specific synthesis and characterization methods used.

Polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) generally exhibit excellent thermal stability, a hallmark of the polyimide family. The thermal degradation of these materials is typically assessed by thermogravimetric analysis (TGA), which determines the temperature at which the polymer starts to lose weight due to decomposition.

Table 2: Thermal Degradation Temperatures of Polyimides Derived from Cycloaliphatic Diamines

| Dianhydride | Cycloaliphatic Diamine | 5% Weight Loss Temperature (°C) in N₂ |

|---|---|---|

| Various | BAMC | 461.5 - 470.0 |

Note: The data presented is a compilation from various research findings and may vary depending on the specific synthesis and characterization methods used.

Optical and Electronic Properties of Derived Polymers (e.g., transparency, dielectric constant, hole transport characteristics)

The incorporation of the cyclohexanediyl moiety significantly enhances the optical and electronic properties of the resulting polymers. The disruption of charge-transfer complex (CTC) formation, as discussed in section 4.2, is the primary reason for these improvements.

Optical Transparency: The reduction in CTCs leads to a significant decrease in the polymer's color intensity. Consequently, polyimides derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) are often colorless and highly transparent in the visible light spectrum. This makes them suitable for applications where optical clarity is essential, such as in flexible displays and optical films.

Table 3: Optical and Electronic Properties of Polyimides Derived from Cycloaliphatic Diamines

| Property | Value Range |

|---|---|

| Optical Transmittance at 500 nm | > 70% |

Note: The data presented is a compilation from various research findings and may vary depending on the specific synthesis and characterization methods used.

Strategies for Solubility Enhancement and Processability Improvement

A significant challenge with many high-performance aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing. The incorporation of Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) is in itself a key strategy for enhancing solubility. The kinky and non-planar structure introduced by the cyclohexanediyl moiety disrupts the regular chain packing, allowing solvent molecules to penetrate and solvate the polymer chains more effectively.

Further strategies to improve solubility and processability include:

Copolymerization: Introducing other flexible or bulky monomers into the polymer backbone can further disrupt chain packing and enhance solubility. For example, copolymerizing with diamines containing flexible ether linkages or bulky side groups can be effective.

Introduction of Asymmetric Monomers: The use of monomers with an asymmetric structure can also lead to a less ordered polymer chain, thereby improving solubility.

Chemical Modification: Post-polymerization modification of the polymer backbone or the introduction of soluble side chains can also be employed to enhance processability.

Control of Molecular Weight: Lowering the molecular weight of the polymer can also lead to improved solubility, although this may come at the cost of some mechanical properties.

These strategies, combined with the inherent benefits of the cycloaliphatic diamine, enable the production of high-performance polyimides that are more amenable to solution-based processing techniques such as spin coating and film casting.

Advanced Characterization Techniques in Research on Benzenamine,4,4 Cyclohexanediyl Bis 9ci Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the successful synthesis and determining the precise chemical structure of polymers.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Linkage Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid method for the qualitative analysis of polymers, including those synthesized from Benzenamine, 4,4'-(cyclohexanediyl)bis-. This technique is instrumental in confirming the formation of specific linkages, such as amide bonds in polyamides. syntechinnovation.com

In the analysis of polyamides, the FT-IR spectrum will exhibit characteristic absorption bands that confirm the presence of the amide group. Key spectral features include:

N-H Stretching: A peak typically observed in the region of 3370 to 3170 cm⁻¹ is indicative of the N-H stretching vibration within the secondary amide linkages of the polymer backbone. spectroscopyonline.com

C=O Stretching: The carbonyl stretch of the amide group gives rise to a strong absorption band between 1680 and 1630 cm⁻¹. spectroscopyonline.com

N-H Bending: An intense peak corresponding to the in-plane bending of the N-H bond is usually found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands for Polyamides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | 3370 - 3170 | Confirms the presence of amide linkages. |

| C=O Stretch (Amide I) | 1680 - 1630 | Indicates carbonyl groups in the amide linkage. |

| N-H Bend (Amide II) | 1570 - 1515 | Further confirms the amide bond formation. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers in solution. pageplace.deresearchgate.net For polymers that are insoluble, solid-state ¹³C-NMR techniques are employed to elucidate their structure. This method provides a detailed map of the carbon framework of the polymer.

By analyzing the chemical shifts in the ¹³C-NMR spectrum, it is possible to identify the different carbon environments within the polymer repeat unit. This includes distinguishing between the aliphatic carbons of the cyclohexyl rings and the methylene (B1212753) bridge from the Benzenamine, 4,4'-(cyclohexanediyl)bis- monomer, as well as the carbons in the diacid or other comonomer used in the polymerization. The presence and integration of these signals confirm the incorporation of the monomers into the polymer chain and can provide information on the polymer's microstructure.

Raman Spectroscopy for Vibrational and Conformational Analysis

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of the polymer chain. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For polymers containing aromatic and aliphatic C-H bonds, as well as C-C and C-N skeletal bonds, Raman spectroscopy can offer detailed insights into the conformational order and chain packing. This non-destructive technique can be used to monitor polymerization processes in real-time and to characterize the final polymer's molecular structure and orientation. bruker.com

Thermal Analysis Techniques

The thermal properties of polymers are critical for determining their processing conditions and end-use applications. Thermal analysis techniques provide quantitative information about the thermal stability, transitions, and degradation behavior of these materials.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg). The Tg is a critical parameter for amorphous or semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. For polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-, the Tg will be influenced by the rigidity of the cyclohexyl rings and the nature of the linkages in the polymer backbone.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymers. nih.gov The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, typically nitrogen or air. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature.

From the TGA data, several key parameters can be determined:

Onset Decomposition Temperature (T_onset): The temperature at which significant thermal degradation begins.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, identified by the peak in the derivative thermogravimetric (DTG) curve.

Char Yield: The percentage of residual mass remaining at the end of the analysis, which is an indicator of the material's tendency to form a protective char layer upon heating.

Polymers incorporating the cycloaliphatic structure of Benzenamine, 4,4'-(cyclohexanediyl)bis- are expected to exhibit high thermal stability. TGA is crucial for quantifying this stability and comparing the performance of different polymer formulations. mdpi.com

Table 2: Key Parameters from Thermogravimetric Analysis

| Parameter | Description | Significance in Polymer Characterization |

|---|---|---|

| T_onset | Temperature at which significant weight loss begins. | Indicates the start of thermal degradation and the upper service temperature limit. |

| T_max | Temperature of the maximum rate of decomposition. | Provides insight into the kinetics of the decomposition process. |

| Char Yield (%) | The residual mass at the end of the TGA experiment. | Relates to the flame retardancy and thermal stability of the polymer. |

Thermomechanical Analysis (TMA) for Dimensional Stability

Thermomechanical Analysis (TMA) is a critical technique for evaluating the dimensional stability of polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-. This method measures the changes in the dimensions of a material as a function of temperature under a constant load. For high-performance polymers used in electronics and aerospace, maintaining dimensional integrity across a wide range of operating temperatures is paramount.

The primary parameter derived from TMA is the coefficient of thermal expansion (CTE), which quantifies the fractional change in a material's size per degree change in temperature. Polymers incorporating the bulky and rigid cyclohexanediyl moiety in their backbone, such as those made with Benzenamine, 4,4'-(cyclohexanediyl)bis-, are investigated for their potential to exhibit low CTE values. The non-coplanar structure of the cyclohexane (B81311) ring can restrict the rotational freedom of the polymer chains, leading to reduced expansion upon heating.

In a typical TMA experiment, a polymer film or solid specimen is subjected to a controlled heating program while a small, constant force is applied. mdpi.com The resulting displacement is precisely measured, and the CTE is calculated for specific temperature ranges, particularly below and above the glass transition temperature (Tg). A lower CTE value indicates superior dimensional stability. Research on analogous rigid polyimides demonstrates that CTE values can be tailored by monomer selection. mdpi.com

Table 1: Illustrative Thermomechanical Analysis Data for High-Performance Polyimides

| Polymer System | Temperature Range (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁶/K) |

|---|---|---|

| Rigid Aromatic Polyimide | 50 - 200 | 25.9 |

| Semi-Alicyclic Polyimide (similar to those with Benzenamine, 4,4'-(cyclohexanediyl)bis-) | 50 - 200 | 15.2 |

| Flexible Polyimide (e.g., ODA-based) | 50 - 200 | 45.0 |

Note: Data is representative of typical values for these classes of polymers and serves to illustrate the output of TMA measurements. researchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) for Film and Surface Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and cross-sectional structure of polymer films and membranes synthesized using Benzenamine, 4,4'-(cyclohexanediyl)bis-. researchgate.net The technique provides high-resolution images that reveal critical information about film uniformity, the presence of defects such as pinholes or cracks, and the dispersion of any incorporated fillers.

For films cast from polymer solutions, SEM analysis can confirm the formation of a dense, non-porous surface, which is crucial for applications like gas separation membranes or dielectric layers. mdpi.com Images of the film's cross-section, typically obtained by freeze-fracturing the sample in liquid nitrogen, can show whether the internal structure is homogeneous or comprises distinct layers. The morphology observed is highly dependent on processing conditions, including the solvent used, casting temperature, and the imidization process. The introduction of the bulky cyclohexanediyl group can influence polymer solubility and chain packing, which in turn affects the final film morphology. Researchers use SEM to optimize these fabrication parameters to achieve desired film characteristics. researchgate.net

Wide-Angle X-ray Diffraction (WAXD) for Amorphous and Crystalline States

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is the primary technique used to probe the atomic-level structure of polymers, distinguishing between ordered crystalline regions and disordered amorphous states. ndhu.edu.twwikipedia.org For polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-, WAXD is employed to understand how the bulky, non-planar cyclohexyl group affects the ability of polymer chains to pack into regular, crystalline lattices. chempedia.info

Polymers incorporating such sterically hindered monomers often exhibit a predominantly amorphous character. researchgate.netresearchgate.net The WAXD pattern of an amorphous polymer shows a broad, diffuse halo, indicating the absence of long-range periodic order and reflecting a distribution of inter-chain distances. In contrast, semi-crystalline polymers display sharp Bragg diffraction peaks superimposed on the amorphous halo. researchgate.netmdpi.com The position of the amorphous halo can be used to calculate an average inter-chain distance (d-spacing) via Bragg's Law, providing insight into the packing density of the polymer. The lack of crystallinity, often induced by monomers like Benzenamine, 4,4'-(cyclohexanediyl)bis-, can enhance properties such as solubility and optical transparency in the resulting polymer films. mdpi.com

Table 2: Typical WAXD Results for Amorphous and Semi-Crystalline Polyimides

| Polymer Type | Characteristic WAXD Feature | Approximate 2θ Angle (°) | Calculated Average d-spacing (Å) |

|---|---|---|---|

| Amorphous (with bulky, non-planar monomers) | Broad Amorphous Halo | 15 - 20 | 4.4 - 5.9 |

| Semi-Crystalline (with linear, planar monomers) | Sharp Diffraction Peaks | Multiple sharp peaks | Varies (corresponds to lattice planes) |

Note: The 2θ angle and d-spacing are dependent on the specific polymer structure and the X-ray wavelength used. researchgate.net

Molecular Weight Determination Methods

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers synthesized from Benzenamine, 4,4'-(cyclohexanediyl)bis-. researchgate.netnih.gov This information is crucial as the molecular weight directly influences the mechanical, thermal, and solution properties of the final material.

In GPC/SEC, a dilute polymer solution is passed through a column packed with porous beads. lcms.cz Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules permeate the pores to varying extents and have a longer residence time, eluting later. By calibrating the column with polymer standards of known molecular weights, the elution time of the sample can be correlated to its molecular weight. nih.gov

The analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz A successful polymerization aims for a high molecular weight to ensure good mechanical properties, while a low PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for predictable material performance. nanoscience.or.kr

Table 3: Representative GPC Data for a Polymer Synthesized with Benzenamine, 4,4'-(cyclohexanediyl)bis-

| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Polymer Batch A | 59,796 | 113,612 | 1.90 |

| Polymer Batch B | 67,268 | 141,263 | 2.10 |

Note: Data is illustrative of typical results obtained from GPC analysis of high-molecular-weight aromatic polymers. nih.gov

Rheological Investigations of Polymer Solutions and Melts

Rheology, the study of the flow and deformation of matter, provides critical insights into the processability and performance of polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-. researchgate.net Investigations are typically conducted on both the polymer solutions (e.g., polyamic acid precursors) and the final polymer melts. researchgate.net

For polymer solutions, rheological measurements determine viscosity as a function of shear rate, concentration, and temperature. mdpi.com This information is vital for optimizing processes such as film casting and fiber spinning, where solution viscosity dictates coating thickness and spinability. researchgate.net

For polymer melts, rheological analysis is essential for defining the processing window for techniques like extrusion and injection molding. malcolmmackley.comresearchgate.net Dynamic oscillatory tests are often performed to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency and temperature. The complex viscosity (η*) and the glass transition temperature can also be determined from these measurements. anton-paar.com The rigid structure imparted by the cyclohexanediyl unit is expected to significantly increase the melt viscosity and influence the viscoelastic behavior of the polymer, making rheological characterization a key step in developing viable processing protocols. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Monomer Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a monomer, which dictate its reactivity in polymerization processes. Methods like Density Functional Theory (DFT) are employed to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity.

For aromatic diamines, the HOMO is typically localized on the amine groups and the phenyl rings, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic system. The presence of the electron-donating amine groups increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack, which is a key step in polycondensation reactions with diacid chlorides or dianhydrides.

The reactivity of the amine groups can be quantified by calculating various reactivity descriptors derived from conceptual DFT. These include electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites within the molecule. For Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI), these calculations would confirm that the nitrogen atoms of the amine groups are the primary sites for nucleophilic attack. While specific DFT data for this exact molecule is not abundant in published literature, calculations on analogous aromatic amines provide representative values. For instance, the HOMO-LUMO gap for many aromatic diamines falls in the range of 3 to 5 eV, indicating significant reactivity.

Table 1: Representative Calculated Electronic Properties of Aromatic Diamine Monomers Data presented is illustrative and based on typical values for aromatic diamines calculated using DFT (B3LYP/6-31G(d) level of theory).

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |

Molecular Dynamics Simulations of Polymer Chains and Networks

Molecular dynamics (MD) simulations are a powerful computational method used to predict the macroscopic properties of polymers by simulating the motion of atoms and molecules over time. For polyamides and polyimides derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI), MD simulations can provide valuable insights into their physical, thermal, and mechanical properties.

By constructing an amorphous polymer cell, researchers can simulate the behavior of polymer chains in the condensed phase. Key properties such as the glass transition temperature (Tg), density, and coefficient of thermal expansion can be determined by simulating the cooling of the polymer melt and observing the change in volume or energy as a function of temperature. For polyamides containing cycloaliphatic units like the cyclohexanediyl bridge, the Tg is influenced by the rigidity of the ring structure. MD simulations on similar semi-aromatic polyamides containing cyclohexane (B81311) have shown that the presence of this ring can increase the Tg compared to fully aliphatic polyamides. researchgate.net

MD simulations are also used to predict mechanical properties like Young's modulus, bulk modulus, and shear modulus. This is achieved by applying virtual mechanical deformations to the simulated polymer cell and calculating the resulting stress. These simulations can reveal how the chemical structure, such as the presence of the bulky cyclohexanediyl group, affects chain packing and intermolecular interactions (e.g., hydrogen bonding between amide groups), which in turn govern the material's stiffness and strength.

Table 2: Simulated Physical Properties of Polyamides Derived from Cycloaliphatic Diamines This data is representative of properties obtained from MD simulations of aromatic-cycloaliphatic polyamides.

| Property | Simulated Value Range | Experimental Correlation |

|---|---|---|

| Glass Transition Temperature (Tg) | 200 - 280 °C | Generally in good agreement with DSC measurements. researchgate.net |

| Density at 298 K | 1.10 - 1.25 g/cm³ | Correlates well with experimental density. |

| Young's Modulus | 2.5 - 4.0 GPa | Provides a good estimate of the material's stiffness. stackexchange.com |

Density Functional Theory (DFT) for Predicting Spectroscopic Signatures and Molecular Properties

Density Functional Theory (DFT) is a highly accurate quantum mechanical method for predicting various molecular properties, including spectroscopic signatures. For Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI), DFT can be used to calculate theoretical NMR (Nuclear Magnetic Resonance), IR (Infrared), and Raman spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can confirm the chemical structure and help in the assignment of complex spectra. For a molecule with different stereoisomers (cis/trans) related to the cyclohexanediyl bridge, DFT can predict the distinct chemical shifts for each isomer, aiding in their identification. mdpi.comnih.gov

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. The calculated frequencies and their intensities can be compared to experimental spectra to identify characteristic vibrational modes, such as the N-H stretching of the amine groups, C-H stretching of the aromatic and aliphatic parts, and the ring vibrations of the phenyl and cyclohexyl groups.

Table 3: Illustrative DFT-Predicted Vibrational Frequencies for Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) Frequencies are hypothetical and based on typical ranges for the specified functional groups. Calculated using B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Region |

|---|---|---|

| N-H Symmetric Stretch | ~3400 | IR, Raman |

| N-H Asymmetric Stretch | ~3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| C=C Aromatic Ring Stretch | 1500 - 1600 | IR, Raman |

Modeling of Structure-Property Relationships (e.g., mechanical response, optical characteristics)

Modeling the relationship between the chemical structure of a polymer and its macroscopic properties is a cornerstone of materials science. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the molecular structure of monomers with the physical and chemical properties of the resulting polymers.

For polyamides derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI), QSPR models can be developed to predict properties such as mechanical strength, thermal stability, and optical characteristics. The input for these models consists of molecular descriptors calculated from the monomer's structure. These descriptors can be electronic (e.g., HOMO-LUMO gap), topological (e.g., connectivity indices), or geometric (e.g., molecular volume).

The inclusion of the non-planar, bulky cyclohexanediyl group is a key structural feature. QSPR studies on similar polyamides have shown that such cycloaliphatic units can disrupt chain packing, leading to lower crystallinity and improved solubility compared to their fully aromatic counterparts. mdpi.com However, the rigidity of the ring can enhance the glass transition temperature. In terms of optical properties, the aliphatic cyclohexyl unit does not contribute to conjugation, which can lead to polymers with higher optical transparency and lower refractive indices compared to fully aromatic polyamides. inoe.ronih.gov These relationships can be captured in QSPR models to guide the design of polymers with specific performance targets.

Conformational Analysis and Energy Minimization Studies of the Cyclohexanediyl Bridge

The three-dimensional structure and conformational flexibility of the monomer unit significantly influence the properties of the resulting polymer. The cyclohexanediyl bridge in Benzenamine, 4,4'-(cyclohexanediyl)bis-(9CI) can exist in several conformations, with the chair form being the most stable for unsubstituted cyclohexane. jkps.or.kr

Computational methods, including molecular mechanics and DFT, are used to perform conformational analysis and energy minimization. These studies can determine the relative energies of different conformers (e.g., chair, boat, twist-boat) of the cyclohexanediyl ring and the preferred orientation (axial vs. equatorial) of the two 4-aminophenyl substituents.

For a 1,4-disubstituted cyclohexane, the diequatorial conformer of the chair form is generally the most stable due to minimized steric hindrance. nih.gov Energy minimization calculations would quantify the energy difference between the diequatorial and diaxial conformers, as well as the energy barrier for the ring inversion (chair-flip) process. This barrier is typically around 10 kcal/mol for cyclohexane. orgoreview.com The stereochemistry of the monomer (cis or trans isomers) will be locked into the polymer backbone, profoundly affecting chain packing, crystallinity, and ultimately, the material's properties. For example, the more linear trans isomer is expected to lead to more ordered and crystalline polymers compared to the kinked cis isomer.

Table 4: Representative Energy Profile for 1,4-Disubstituted Cyclohexane Conformers Relative energies are illustrative, based on computational studies of substituted cyclohexanes. jkps.or.krorgoreview.com

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Diequatorial | 0 (most stable) |

| Chair | Diaxial | > 5 |

| Twist-Boat | - | ~5.5 |

| Boat | - | ~6.5 |

Applications in Advanced Materials Science and Engineering

Development of High-Performance Polymer Films and Coatings

The incorporation of Benzenamine, 4,4'-(cyclohexanediyl)bis- into polymer backbones, particularly in polyimides, is a key strategy for developing high-performance films and coatings. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govrsc.org The specific structure of this diamine contributes significantly to the final properties of these materials.

The introduction of the aliphatic cyclohexyl group into the rigid polyimide backbone disrupts the formation of charge-transfer complexes between polymer chains. This disruption is crucial for producing polyimide films with high optical transparency and low color, which are highly sought after for applications in flexible electronics and displays. rsc.orgresearchgate.net Furthermore, the non-coplanar conformation enhances the solubility of the polyimides, facilitating their processing into robust, flexible films via solution casting. koreascience.kr

These films exhibit a desirable balance of properties, including high glass transition temperatures (Tg), excellent mechanical strength, and good dimensional stability, making them suitable for demanding applications in the aerospace and electronics industries. nih.govvt.edu

Integration into Composite Materials and Nanocomposites

Benzenamine, 4,4'-(cyclohexanediyl)bis- is utilized as a curing agent for epoxy resins and as a monomer for polyimide matrices in advanced composite materials. google.comcnrs.fr In this role, it facilitates the formation of a cross-linked network, creating a robust matrix that encapsulates and transfers stress to reinforcing fibers like carbon or glass fibers.

Optoelectronic Materials Applications (e.g., as Hole Transport Layer in Organic Light-Emitting Diodes via N-substituted derivatives)

N-substituted derivatives of Benzenamine, 4,4'-(cyclohexanediyl)bis- have found significant application in the field of optoelectronics, most notably as hole transport layer (HTL) materials in Organic Light-Emitting Diodes (OLEDs). A prime example is 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane, commonly known as TAPC. mdpi.comsemanticscholar.orgnih.gov

The incorporation of TAPC as an HTL in OLEDs has been shown to enhance device performance significantly. For instance, blending TAPC into a polymer-based emission layer in solution-processed blue PHOLEDs resulted in a 150% increase in device efficiency and a higher maximum brightness compared to devices without the HTL. mdpi.com This improvement is attributed to TAPC's high hole mobility, its ability to act as an electron-blocking material due to its high LUMO level, and its function as a good triplet exciton (B1674681) blocker. mdpi.com However, studies have also indicated that TAPC can undergo chemical degradation through a cation-induced cyclohexyl ring-opening reaction during device operation, which may affect the long-term stability of the OLED. researchgate.netresearchgate.net

Table 1: Properties of TAPC for Optoelectronic Applications

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58473-78-2 | mdpi.com |

| Molecular Formula | C46H46N2 | mdpi.com |

| Molecular Weight | 626.87 g/mol | mdpi.com |

| HOMO Level | 5.5 eV | mdpi.com |

| LUMO Level | 2.0 eV | mdpi.com |

| Triplet Energy (ET) | 2.87 - 3.0 eV | mdpi.comresearchgate.net |

| Appearance | White powder/crystals | mdpi.com |

| Primary Application | Hole Transport Layer (HTL) in OLEDs | mdpi.comnih.govmdpi.com |

Advanced Dielectric Materials for Electronic Devices

Polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis-, particularly polyimides, are promising candidates for advanced dielectric materials used in microelectronics. mdpi.comresearchgate.net The dielectric constant (k) is a critical property for insulating materials in electronic packaging and high-frequency communication circuits, with lower values being desirable to reduce signal delay and power dissipation. nih.gov

The incorporation of aliphatic or alicyclic structures, such as the cyclohexyl group from Benzenamine, 4,4'-(cyclohexanediyl)bis-, is a known strategy to lower the dielectric constant of polyimides. mdpi.commdpi.com The bulky, non-polar cyclohexyl unit increases the free volume within the polymer and disrupts the intermolecular electronic polarization, both of which contribute to a lower dielectric constant and reduced dielectric loss. mdpi.comkoreascience.kr Polyimide films synthesized with aliphatic moieties generally exhibit lower dielectric constants compared to their fully aromatic counterparts. koreascience.kr Research on various polyimide films has shown that structural modifications directly impact dielectric properties, with less polar and more voluminous structures leading to improved performance for high-frequency applications. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 2: Dielectric Properties of Representative Polyimide Films

| Polyimide System | Dielectric Constant (at 100 Hz) | Dielectric Loss Tangent (at 100 Hz) | Source(s) |

|---|---|---|---|

| PMDA-PI | ~3.38 | < 0.004 | researchgate.net |

| BTDA-PI | ~3.28 | < 0.004 | researchgate.net |

| BPDA-PI | ~3.23 | < 0.004 | researchgate.net |

Note: This table shows general values for different polyimide systems to illustrate the range of dielectric properties. The specific values for polymers derived from Benzenamine, 4,4'-(cyclohexanediyl)bis- would depend on the co-monomer (dianhydride) used.

Membranes for Gas Separation and Filtration Technologies

Aromatic polyimides are leading materials for membrane-based gas separation due to their excellent thermal and chemical stability, as well as their good balance of gas permeability and selectivity. researchgate.netnih.gov The chemical structure of the diamine and dianhydride monomers is the primary factor determining the gas transport properties of the resulting polyimide membrane. researchgate.netresearchgate.net

The inclusion of the bulky and rigid cyclohexyl group from Benzenamine, 4,4'-(cyclohexanediyl)bis- into the polyimide backbone can inhibit dense chain packing. This leads to an increase in the fractional free volume (FFV) of the membrane, which generally enhances gas permeability. nih.gov While increasing permeability, the rigidity of the structure helps maintain selectivity between different gas molecules. nih.govnih.gov The permeation process in such glassy polymers is typically governed by kinetic factors, where gas diffusivity decreases as the kinetic diameter of the gas molecule increases. nih.gov Therefore, polyimides containing this diamine are expected to be effective for separating gas pairs like H₂/CH₄, O₂/N₂, and CO₂/CH₄. semanticscholar.orgresearchgate.net

In filtration technologies, polymers are used to create porous membranes for processes like ultrafiltration. epa.gov The physical and chemical properties of the polymer, such as solvent resistance and hydrophobicity, are critical. Polymers synthesized from Benzenamine, 4,4'-(cyclohexanediyl)bis- could be used to fabricate robust filtration membranes, with their performance characteristics tailored by the choice of co-monomers and fabrication techniques.

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel Derivatives with Tailored Properties

A significant frontier in the development of PACM-based materials lies in the rational design and synthesis of novel derivatives. By strategically modifying the molecular architecture of PACM, researchers can fine-tune the properties of the resulting polymers to meet specific application requirements. This approach moves beyond the use of commercially available isomers to the creation of bespoke monomers. wikipedia.org

Future research will likely focus on introducing various functional groups or altering the stereochemistry of the cyclohexyl rings to influence polymer characteristics such as:

Solubility and Processability: The introduction of flexible ether linkages or bulky side groups can disrupt polymer chain packing, leading to improved solubility in common organic solvents and lower glass transition temperatures, thus enhancing processability. researchgate.netcsic.es

Thermal Stability: Incorporating aromatic or heterocyclic moieties can increase the rigidity of the polymer backbone, resulting in materials with higher thermal and thermo-oxidative stability. nih.gov

Mechanical Performance: Modifying the isomer ratio (cis-trans, trans-trans, etc.) of the cyclohexyl groups can significantly impact the mechanical properties of the final polymer, including its tensile strength and modulus. wikipedia.org

Dielectric Properties: For applications in microelectronics, derivatives with fluorine-containing groups are being explored to lower the dielectric constant and dissipation factor of the resulting polymers. nih.gov

Table 1: Potential Strategies for Designing Novel PACM Derivatives

| Modification Strategy | Target Property Enhancement | Rationale |

| Introduction of bulky pendant groups | Increased solubility, lower glass transition temperature | Disrupts chain packing, increasing free volume and lowering intermolecular forces. csic.es |

| Incorporation of flexible ether linkages | Improved processability and toughness | Increases segmental mobility of the polymer backbone. researchgate.net |

| Synthesis with specific stereoisomers | Tailored mechanical properties and crystallinity | The geometry of the cyclohexyl rings influences chain packing and intermolecular interactions. wikipedia.org |

| Addition of fluorine-containing moieties | Lower dielectric constant and water absorption | The high electronegativity and low polarizability of fluorine reduce the dielectric properties. nih.gov |

Integration into Multi-Component Polymer Systems and Hybrid Materials

The integration of PACM into multi-component polymer systems and hybrid materials is a rapidly growing area of research, aiming to create materials with synergistic properties that surpass those of individual components.

Polymer Blends and Block Copolymers: Future work will likely involve the synthesis of block copolymers containing PACM-based segments to achieve microphase-separated morphologies with unique combinations of properties. For instance, combining a rigid PACM-based polyamide segment with a flexible polyether segment could yield thermoplastic elastomers with high service temperatures. Polymer blends incorporating PACM-cured epoxies with thermoplastics are also being investigated to improve toughness and impact resistance.

Chain Extenders in Polyurethanes: PACM is recognized as an effective chain extender in the production of polyurethanes, enhancing their mechanical and physical properties. tncintlchem.combohrium.comufrgs.br Its rigid cycloaliphatic structure contributes to the hard segments of the polyurethane, leading to improved durability and dimensional stability. tncintlchem.com Emerging research is focused on optimizing the structure of PACM-based chain extenders to achieve a better balance of stiffness, toughness, and thermal stability in polyurethane elastomers, foams, and coatings.

Hybrid Materials and Nanocomposites: The incorporation of PACM into organic-inorganic hybrid materials and nanocomposites offers a promising route to materials with enhanced performance. e3s-conferences.orge3s-conferences.org By functionalizing nanoparticles (e.g., silica, carbon nanotubes, graphene) and integrating them into a PACM-based polymer matrix, researchers can significantly improve properties such as: nih.govmdpi.com

Mechanical Strength and Modulus: Nanofillers can act as reinforcing agents, leading to stiffer and stronger materials. mdpi.com

Thermal Conductivity and Stability: The addition of thermally conductive fillers can improve heat dissipation, while the nanoscale confinement of polymer chains can enhance thermal stability. nih.gov

Barrier Properties: Well-dispersed nanofillers can create a tortuous path for the diffusion of gases and liquids, improving the barrier properties of the material.

Table 2: Examples of PACM in Multi-Component Systems

| System Type | Role of PACM | Potential Property Enhancement |

| Polyurethane Elastomers | Chain Extender | Increased hardness, tear strength, and thermal stability. tncintlchem.com |

| Epoxy/Thermoplastic Blends | Curing Agent for Epoxy Phase | Improved fracture toughness and impact resistance of the blend. |

| Polymer-Clay Nanocomposites | Matrix Component | Enhanced mechanical stiffness, thermal stability, and barrier properties. |

| Carbon Nanotube Composites | Matrix Component | Improved electrical conductivity and mechanical reinforcement. mdpi.com |

Sustainable Synthesis and Processing Methodologies for Reduced Environmental Impact

In line with the principles of green chemistry, a significant trend is the development of sustainable synthesis and processing methods for PACM and the polymers derived from it. nih.govresearchgate.net The current industrial production of PACM involves the hydrogenation of methylenedianiline, which is derived from fossil fuels. wikipedia.org

Bio-based Alternatives: A key area of future research is the development of bio-based diamines that can serve as sustainable alternatives to PACM. alderbioinsights.co.ukcip.com.cnresearchgate.net Researchers are exploring various renewable feedstocks, such as fatty acids, lignin, and carbohydrates, to synthesize diamines with structures and properties comparable to or even exceeding those of PACM. researchgate.net The successful commercialization of bio-based polyamides derived from monomers like cadaverine (B124047) demonstrates the viability of this approach. alderbioinsights.co.uk

Greener Synthetic Routes: Efforts are also underway to develop more environmentally friendly synthetic routes to PACM itself. This includes the use of heterogeneous catalysts that are more easily separated and recycled, as well as processes that operate under milder reaction conditions to reduce energy consumption. google.com

Recycling and Circular Economy: As PACM-based thermosets become more widespread, developing effective recycling strategies will be crucial. Research is exploring both mechanical and chemical recycling methods to recover valuable monomers and oligomers from end-of-life products, thereby closing the material loop and contributing to a circular economy.

Application of Advanced In-Situ Characterization Techniques

A deeper understanding of the polymerization and curing processes involving PACM is essential for optimizing material properties and manufacturing efficiency. Advanced in-situ characterization techniques are emerging as powerful tools for real-time monitoring of these complex chemical transformations. mdpi.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and dielectric analysis (DEA) can be integrated into processing equipment to provide real-time data on: utexas.eduresearchgate.netnaun.org

Degree of Cure: By tracking the disappearance of reactive groups (e.g., epoxy and amine) and the appearance of new chemical bonds, the extent of the curing reaction can be monitored in real time. utexas.edunih.gov

Reaction Kinetics: In-situ data allows for the determination of reaction rates and activation energies under actual processing conditions, leading to more accurate kinetic models. mdpi.com

Viscosity and Gelation: DEA can monitor changes in the ionic conductivity of the resin, which is related to its viscosity and the onset of gelation and vitrification.

Morphology Development: For multi-component systems, in-situ techniques can provide insights into the evolution of phase separation and morphology during polymerization.

This real-time process monitoring enables better process control, reduces cycle times, and ensures consistent product quality.

Implementation of Computational Design and Materials Informatics for Accelerated Polymer Discovery

The traditional trial-and-error approach to polymer development is often time-consuming and expensive. The implementation of computational design and materials informatics offers a paradigm shift, enabling the accelerated discovery and optimization of new PACM-based polymers. nih.govrenewable-materials.eu

Molecular Modeling and Simulation: Molecular dynamics (MD) simulations are increasingly being used to predict the structure-property relationships of polymers at the atomic level. nih.govmdpi.com By simulating the cross-linking process of an epoxy resin with PACM, for example, researchers can predict key properties such as: elsevierpure.comarxiv.org

Glass transition temperature (Tg)

Young's modulus and other mechanical properties

Coefficient of thermal expansion

Density and free volume

These simulations provide valuable insights that can guide the rational design of new monomers and polymer architectures. nasa.gov

Materials Informatics and Machine Learning: The emerging field of polymer informatics leverages data-driven approaches to accelerate materials discovery. nih.govsemanticscholar.orgresearchgate.net By creating databases of polymer properties and employing machine learning algorithms, it is possible to develop predictive models that can screen vast numbers of virtual candidate polymers for desired properties. This "inverse design" approach, where the desired properties are specified first, can significantly reduce the experimental effort required to identify promising new materials. nih.gov The integration of experimental data, computational simulations, and machine learning is poised to revolutionize the design of next-generation high-performance polymers based on PACM and its derivatives.

Q & A

Basic: What are the recommended synthetic routes for Benzenamine,4,4'-(cyclohexanediyl)bis-(9CI), and how can reaction conditions be optimized for high purity?

Answer:

The synthesis typically involves condensation reactions between aromatic amines and cyclohexanone derivatives under acidic or basic catalysis. Key parameters for optimization include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction homogeneity.

- Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, as demonstrated in related methylenebis-aniline derivatives .

For deuterated analogs (e.g., methylene-d₂ variants), isotopic labeling during synthesis requires strict anhydrous conditions to prevent proton exchange .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and cyclohexanediyl bridge geometry. Deuterated analogs (e.g., methylene-d₂) enhance signal resolution in ²H NMR for tracking isotopic incorporation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₈H₂₂N₂, MW 266.38) and isotopic patterns in labeled derivatives.

- FT-IR : Absorbance bands at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups.

- X-ray crystallography : Resolves solid-state conformation, particularly steric effects from the cyclohexanediyl bridge .

Advanced: How do steric and electronic effects of cyclohexanediyl versus methylene bridges influence the compound's reactivity in polymer networks?

Answer:

The bridging group critically modulates reactivity:

- Steric effects : The cyclohexanediyl bridge introduces greater rigidity and steric hindrance compared to methylene (-CH₂-) or thio (-S-) bridges, slowing epoxy curing rates but enhancing thermal stability in crosslinked polymers .

- Electronic effects : Electron-donating cyclohexanediyl groups increase amine nucleophilicity, favoring epoxy ring-opening reactions. In contrast, electron-withdrawing groups (e.g., -SO₂- in sulfonyl derivatives) reduce reactivity but improve oxidative stability .

| Bridge Type | Reactivity (Epoxy Curing) | Thermal Stability (°C) | Key Application |

|---|---|---|---|

| Cyclohexanediyl | Moderate | 250–300 | High-performance resins |

| Methylene (-CH₂-) | High | 200–250 | Flexible coatings |

| Thio (-S-) | Low | 150–200 | Antioxidant additives |

Data derived from comparative studies of analogous bis-benzenamine systems .

Advanced: How can researchers resolve contradictions in reported thermal stability data across different substituted bis-benzenamine derivatives?

Answer:

Discrepancies often arise from substituent effects and measurement protocols. Methodological recommendations include:

- Systematic substituent variation : Compare thermal decomposition (TGA/DSC) of derivatives with controlled modifications (e.g., -CH₂-, -S-, -Te- bridges). For example, tellurium analogs exhibit lower stability due to weaker Te-C bonds .

- Standardized testing : Use inert atmospheres (N₂/Ar) and consistent heating rates (e.g., 10°C/min) to minimize experimental variability.